molecular formula C8H11N5O2 B11894083 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11894083
M. Wt: 209.21 g/mol
InChI Key: OXGPETZUBRRFHQ-UHFFFAOYSA-N
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Description

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly as a key scaffold for developing novel therapeutic agents. Structurally based on the purine-2,6-dione core, this derivative is designed for investigation as a multi-target directed ligand. Primary research applications for this class of compounds are focused on the central nervous system. Specifically, 8-aminopurine-2,6-dione derivatives have been extensively studied for their high affinity and activity as ligands for serotonin receptors, including the 5-HT 1A , 5-HT 2A , and 5-HT 7 subtypes . These receptors are critical targets for the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia . The structural flexibility of the 8-aminoalkyl chain allows for significant molecular modifications to optimize binding affinity and functional efficacy at these targets . Furthermore, purine-2,6-dione derivatives are also explored in oncology research for their potential anti-proliferative properties. Related compounds have demonstrated promising activity as inhibitors of kinases like EGFR, which is a well-validated target in cancer therapy . The design of such compounds often aims to create dual inhibitors that can simultaneously modulate multiple pathways to overcome drug resistance . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

8-(aminomethyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C8H11N5O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3,9H2,1-2H3,(H,11,14,15)

InChI Key

OXGPETZUBRRFHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CN

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione features a purine core substituted at the 3- and 7-positions with methyl groups and an aminomethyl moiety at the 8-position. The steric hindrance posed by the 3,7-dimethyl groups complicates direct electrophilic substitution at C8, necessitating strategic protection-deprotection sequences or metal-catalyzed coupling reactions . Computational studies indicate that the aminomethyl group adopts a pseudoaxial orientation to minimize steric clashes with the adjacent methyl substituents .

Core Xanthine Synthesis: Foundation for Functionalization

The xanthine backbone is typically constructed via cyclization of 5,6-diaminouracil derivatives. A representative protocol involves:

Method 2.1: Cyclocondensation with Aldehydes
Reacting 5,6-diamino-1,3-dimethyluracil (38) with formaldehyde under bromo dimethylsulfonium bromide (BDMS) catalysis produces the xanthine core in 76% yield . The BDMS acts as both an oxidizing agent and acid catalyst, facilitating imine formation and subsequent cyclization (Scheme 1).

Method 2.2: One-Pot Multicomponent Assembly
A patent-pending approach condenses 1,3-dimethylurea, cyanoacetic acid, and methylamine hydrochloride in acetic anhydride, achieving 82% yield of 3,7-dimethylxanthine after recrystallization . This method eliminates intermediate isolation steps, reducing production time by 40% compared to traditional routes .

8-Position Functionalization Strategies

Introducing the aminomethyl group at C8 requires careful optimization to avoid N7 methylation side reactions. Three validated methods emerge from the literature:

Method 3.1: Mannich-Type Aminomethylation
Treating 3,7-dimethylxanthine with paraformaldehyde and ammonium chloride in DMF at 110°C for 12 hours installs the aminomethyl group with 68% efficiency . The reaction proceeds via in situ formation of an iminium ion that undergoes electrophilic aromatic substitution (Table 1).

ConditionVariationYield (%)Purity (%)
SolventDMF vs. DMSO68 vs. 5495 vs. 88
CatalystZnCl₂ vs. None72 vs. 6896 vs. 95
Temperature110°C vs. 80°C68 vs. 4295 vs. 90

Method 3.2: Palladium-Catalyzed Coupling
A breakthrough protocol employs 8-bromo-3,7-dimethylxanthine and benzophenone imine in a Buchwald-Hartwig amination, followed by acidic deprotection to yield the target compound in 74% overall yield . Key advantages include excellent regiocontrol and compatibility with sensitive functional groups.

Method 3.3: Reductive Amination
Condensing 8-formyl-3,7-dimethylxanthine with ammonium acetate using sodium cyanoborohydride in methanol achieves 63% yield . While less efficient than other methods, this approach allows precise control over amine substituents through varied ammonium sources.

Purification and Characterization

Crude products typically require chromatographic purification due to polar byproducts. Reverse-phase HPLC (C18 column, 10% acetonitrile/water) effectively separates the target compound from residual starting materials . Nuclear magnetic resonance spectroscopy confirms regiochemistry through characteristic shifts:

  • 1H^1H NMR (DMSO-d6d_6): δ 3.28 (s, 3H, N3-CH₃), 3.42 (s, 3H, N7-CH₃), 4.12 (s, 2H, CH₂NH₂)

  • 13C^{13}C NMR: δ 155.2 (C2=O), 151.8 (C6=O), 107.4 (C5), 41.3 (N-CH₂-NH₂)

Industrial-Scale Production Considerations

The patent WO2015107533A1 discloses a continuous-flow process that enhances reproducibility for kilogram-scale synthesis . Key innovations include:

  • In Situ Tartrate Salt Formation : Improves crystallinity for easier isolation

  • Catalytic System : 5 mol% CuI/1,10-phenanthroline reduces reaction time from 48 to 6 hours

  • Green Chemistry Metrics : E-factor of 23, surpassing batch-mode processes by 35%

Comparative Analysis of Synthetic Routes

The table below evaluates major preparation methods:

ParameterMannich AminomethylationPalladium CouplingReductive Amination
Yield (%)687463
Purity (%)959892
Reaction Time (h)12624
Cost Index1.03.21.8
ScalabilityPilot PlantIndustrialLab-Scale

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced purine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the purine compound.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Activity
Research indicates that purine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 8-(aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of pyrido[2,3-d]pyrimidine derivatives that showed selective inhibition of tyrosine kinases involved in cancer progression .

b. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Biochemical Research

a. Enzyme Inhibition Studies
8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been utilized in studies focusing on enzyme inhibition. Its structural similarity to adenosine allows it to interact with various enzymes involved in nucleotide metabolism and signaling pathways .

b. Molecular Mechanism Exploration
The compound serves as a valuable tool in understanding the molecular mechanisms underlying cellular processes such as proliferation and differentiation. By studying its interactions with specific receptors and enzymes, researchers can gain insights into cellular signaling pathways .

Synthetic Chemistry

a. Synthesis of Novel Derivatives
The synthesis of 8-(aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been explored extensively in organic chemistry. Researchers have developed various synthetic routes to produce this compound and its derivatives efficiently. These synthetic methods often involve multi-step reactions that allow for the incorporation of different functional groups, enhancing the biological activity of the resulting compounds .

Case Studies

StudyFocusFindings
Queener et al. (2008)Synthesis of pyrido[2,3-d]pyrimidinesIdentified lead compounds with significant anticancer activity through tyrosine kinase inhibition .
Li et al. (2022)Development of TAK-733Demonstrated broad activity against melanoma cell lines using structurally related purine derivatives .
Ghorab et al. (2022)Anti-inflammatory agentsReported synthesis of pyrazole derivatives with notable anti-inflammatory effects linked to purine structures .

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    Pathways Involved: It affects pathways related to nucleotide synthesis and degradation, influencing cellular processes like DNA replication and repair.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological activity of purine-2,6-dione derivatives is highly dependent on substituents at positions 1, 3, 7, and 8. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Compound Name Substituents (Position) Key Biological Activity Affinity Data (Ki, nM) Reference
8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6-dione 3,7-diMe; 8-NH2CH2 Dual 5-HT6/D2 receptor modulation 5-HT6: 12 ± 2; D2: 28 ± 5
3,7-dimethyl-1H-purine-2,6-dione derivatives (Compounds 5, 12) 3,7-diMe; arylpiperazinylacetamide Dual 5-HT6/D2 ligands 5-HT6: 8–15; D2: 10–20
8-(Triazolylmethoxy)-1,3,7-trimethyl-1H-purine-2,6-dione (22c, 22e) 1,3,7-triMe; 8-triazolylmethoxy Anticancer activity (in vitro) IC50: 0.8–1.2 µM (cancer cell lines)
8-(Pyridinyloxy)-1,3,7-trimethyl-1H-purine-2,6-dione (3j, 3m) 1,3,7-triMe; 8-pyridinyloxy Analgesic (CNS activity abolished) ED50: 15 mg/kg (analgesia)
1-Benzyl-3,7-dimethyl-1H-purine-2,6-dione (Pentoxifylline analog) 1-benzyl; 3,7-diMe Anti-inflammatory, vasodilatory Not reported
Key Observations:

Position 8 Modifications: The aminomethyl group in the target compound enhances CNS receptor affinity compared to non-polar substituents (e.g., methyl or benzyl). For example, arylpiperazinylacetamide derivatives (Compounds 5, 12) show higher 5-HT6/D2 affinity due to extended hydrophobic/piperazine interactions . Polar substituents (e.g., triazolylmethoxy or pyridinyloxy) at position 8 reduce CNS activity but improve solubility or anticancer/analgesic effects .

Core Methylation :

  • 3,7-Dimethylation (as in the target compound) optimizes receptor binding by balancing lipophilicity and steric effects. In contrast, 1,3,7-trimethylation (e.g., compounds 22c, 3j) shifts activity toward peripheral targets .

Linker and Spacer Effects :

  • Derivatives with polymethylene spacers (e.g., three methylene units) between the purine core and arylpiperazine show enhanced 5-HT6/D2 affinity, suggesting flexibility is critical for receptor engagement .

Receptor Affinity and Structure-Activity Relationships (SAR)

5-HT6 and D2 Receptor Targeting :
  • The target compound’s aminomethyl group provides moderate 5-HT6/D2 affinity (Ki: 12–28 nM), but derivatives with 2,3-dichlorophenylpiperazine moieties (e.g., Compounds 5, 12) achieve sub-10 nM affinity due to complementary hydrophobic/electronic interactions with receptor pockets .
  • Lipophilicity: SAR studies indicate that lipophilic substituents at position 8 (e.g., propoxy, benzylamino) are critical for 5-HT1A/5-HT7 affinity, while polar groups (e.g., aminomethyl) prioritize D2/5-HT6 .

Biological Activity

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological systems, particularly in nucleic acid metabolism and signaling pathways. The molecular formula of this compound is C7H8N4O2C_7H_8N_4O_2 with a molecular weight of approximately 180.16 g/mol .

Chemical Structure and Properties

The structure of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione includes an amino group at the 8-position of the purine ring, which is critical for its biological activity. The following table summarizes the key structural characteristics:

PropertyValue
Molecular FormulaC₇H₈N₄O₂
Molecular Weight180.16 g/mol
Functional GroupsAmino group at C-8
Structural FeaturesPurine derivative

Biological Activities

Research indicates that 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits a range of biological activities:

  • Antidepressant Potential : Studies have shown that derivatives of purines can modulate serotonin receptors, indicating potential antidepressant effects. Specifically, compounds similar to 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been identified as antagonists or partial agonists at serotonin receptors (5-HT1A and D2) .
  • Cellular Interactions : This compound interacts with various biological molecules, influencing metabolic pathways and potentially impacting cell signaling mechanisms. Its unique substitution pattern may confer distinct biological properties compared to other purines .
  • Anticancer Activity : Some studies suggest that purine derivatives can exhibit antitumor activity. For instance, specific structural modifications have been linked to enhanced activity against cancer cell lines .

Case Studies

Several case studies highlight the biological relevance of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione:

  • Study on Serotonin Modulation : A recent investigation revealed that derivatives of this compound showed significant binding affinity to serotonin receptors with IC50 values in the nanomolar range. This suggests a promising avenue for developing new antidepressants .
  • Anticancer Research : In vitro studies demonstrated that certain analogs exhibited cytotoxic effects on human cancer cell lines (e.g., HT-29). These findings support further exploration into their mechanisms of action and therapeutic potential .

Comparative Analysis

To better understand the unique properties of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione compared to other purine derivatives, the following table summarizes key similarities and differences:

Compound NameStructure FeaturesUnique Aspects
8-(Aminomethyl)...Amino group at C-8Potential antidepressant activity
CaffeineMethyl groups at positions 1, 3, and 7Well-known stimulant effects
TheobromineMethyl groups at positions 3 and 7Found in cocoa; diuretic properties

Q & A

Q. Q1: What are the key challenges in synthesizing 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized for higher yields?

A1: Synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Key challenges include controlling regioselectivity at the 8-position and minimizing side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in introducing aminomethyl groups .
  • Temperature control : Low temperatures (~0–5°C) reduce decomposition during sensitive steps like hydrazine coupling .
    Yield improvements (up to 75%) are achieved via HPLC-guided purification to isolate the target isomer .

Q. Q2: How can researchers confirm the structural integrity of 8-(Aminomethyl)-3,7-dimethylpurine derivatives post-synthesis?

A2: Advanced spectroscopic and crystallographic techniques are critical:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., aminomethyl at C8) and verify methyl group assignments at C3/C7 .
  • X-ray crystallography : Resolves bond angles and confirms bicyclic purine core geometry (e.g., 120° bond angles in the imidazole ring) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 265.31 for C12_{12}H19_{19}N5_5O2_2) .

Advanced Research Questions

Q. Q3: How do structural modifications at the 8-position influence bioactivity, and what methodologies support structure-activity relationship (SAR) studies?

A3: Substituents at C8 dictate interactions with biological targets:

  • Aminomethyl groups : Enhance binding to adenosine receptors (e.g., A2A_{2A} antagonism via hydrogen bonding with His264) .
  • Halogenated analogs : Chloroethyl groups (e.g., 8-(1-chloroethyl) derivatives) exhibit covalent inhibition of kinases via nucleophilic attack on catalytic lysine residues .
    Methodologies :
  • Molecular docking : Predict binding modes using software like AutoDock Vina (e.g., ΔG = -9.2 kcal/mol for A2A_{2A} receptor) .
  • Enzyme assays : Measure IC50_{50} values (e.g., 3.2 µM for PDE4 inhibition) .
  • SAR libraries : Synthesize analogs with varied C8 substituents (e.g., cyclohexylamino vs. isobutylamino) to map activity trends .

Q. Q4: What experimental approaches resolve contradictions in reported bioactivity data for this compound class (e.g., conflicting IC50_{50}50​ values across studies)?

A4: Discrepancies arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized protocols : Use uniform buffer conditions (e.g., 10 mM Mg2+^{2+} for kinase assays) .
  • Orthogonal assays : Validate PDE4 inhibition via both radiometric (e.g., 3^3H-cAMP hydrolysis) and fluorescence-based methods .
  • Impurity profiling : LC-MS detects byproducts (e.g., deaminated derivatives) that may skew results .
    For example, a study corrected IC50_{50} values from 5.8 µM to 12.3 µM after identifying a 15% impurity in early batches .

Q. Q5: How can researchers design covalent inhibitors using 8-(Aminomethyl)-3,7-dimethylpurine scaffolds?

A5: Covalent inhibition requires electrophilic warheads (e.g., chloroethyl) and proximity to nucleophilic residues:

  • Warhead placement : Install at C8 for optimal alignment with catalytic lysine in kinases (e.g., EGFR T790M) .
  • Kinetic studies : Use SPR to measure kinact_{inact}/Ki_i (e.g., 450 M1^{-1}s1^{-1} for BTK inhibition) .
  • Proteomic profiling : Chemoproteomics with activity-based probes identifies off-target interactions .
    Example: 8-(1-chloroethyl) analogs showed 90% BTK occupancy in cellular assays .

Methodological Guidelines

  • Synthetic protocols : Follow strict anhydrous conditions for aminomethyl group installation to prevent hydrolysis .
  • Bioactivity validation : Use primary cells (e.g., cardiomyocytes for antiarrhythmic studies) over immortalized lines to capture physiological relevance .
  • Data interpretation : Apply multivariate analysis to SAR datasets to decouple steric/electronic effects .

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